molecular formula C19H20FN5O B2549591 3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2380080-57-7

3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B2549591
CAS No.: 2380080-57-7
M. Wt: 353.401
InChI Key: YDJVZZBLKBGHAO-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine core substituted with a fluorophenyl group and a piperazine ring linked to an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole derivative, followed by the formation of the piperazine ring, and finally the coupling with the pyridazine core. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is unique due to its combination of a pyridazine core with a fluorophenyl group and an oxazole-linked piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-14-16(12-21-26-14)13-24-7-9-25(10-8-24)19-6-5-18(22-23-19)15-3-2-4-17(20)11-15/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJVZZBLKBGHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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